molecular formula C12H8FN B8442234 5-Fluoro-3-methyl-8-quinolylethyne

5-Fluoro-3-methyl-8-quinolylethyne

Cat. No. B8442234
M. Wt: 185.20 g/mol
InChI Key: FDWGXTUAJPDBSZ-UHFFFAOYSA-N
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Patent
US08137821B2

Procedure details

Dimethylhydroxymethyl-5-fluoro-3-methyl-8-quinolylacetylene (336 mg, 1.38 mmol) and NaOH (55.2 mg, KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98 mass %, 1.38 mmol) were placed in a 300 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 3.0 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 30 minutes. Diethyl ether was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate, followed by distilling off of the solvent under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=100/0→1/10) using silica gel to give 130 mg of the desired compound as a brownish brown solid (yield: 50.7%).
Name
Dimethylhydroxymethyl-5-fluoro-3-methyl-8-quinolylacetylene
Quantity
336 mg
Type
reactant
Reaction Step One
Name
Quantity
55.2 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50.7%

Identifiers

REACTION_CXSMILES
C[C:2]1[C:11]2[C:6](=[C:7]([C:13]#[C:14]CO)[CH:8]=[CH:9][C:10]=2[F:12])[N:5]=[C:4](C)[C:3]=1[CH3:18].[OH-].[Na+].C1(C)C=CC=CC=1>C(OCC)C>[F:12][C:10]1[CH:9]=[CH:8][C:7]([C:13]#[CH:14])=[C:6]2[C:11]=1[CH:2]=[C:3]([CH3:18])[CH:4]=[N:5]2 |f:1.2|

Inputs

Step One
Name
Dimethylhydroxymethyl-5-fluoro-3-methyl-8-quinolylacetylene
Quantity
336 mg
Type
reactant
Smiles
CC1=C(C(=NC2=C(C=CC(=C12)F)C#CCO)C)C
Name
Quantity
55.2 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
WASH
Type
WASH
Details
the mixture was washed with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off of the solvent under reduced pressure by an evaporator
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (Hexane/AcOEt=100/0→1/10)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=C(C=NC2=C(C=C1)C#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 50.7%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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